molecular formula C8H16Cl2N4 B13469589 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride CAS No. 2866307-11-9

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride

Cat. No.: B13469589
CAS No.: 2866307-11-9
M. Wt: 239.14 g/mol
InChI Key: JPPAGFWEXGNWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₈H₁₆Cl₂N₄
Molecular Weight: 239.15 g/mol
CAS Number: EN300-39878466 (Enamine Ltd., 2022) .

This compound features a 1,2,3-triazole core substituted at the 1-position with a cyclopropylmethyl group and at the 4-position with an ethylamine side chain, stabilized as a dihydrochloride salt. The cyclopropyl group confers rigidity and metabolic stability, while the dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for 1,2,3-triazole derivatives . Structural characterization via X-ray crystallography (using SHELX programs ) confirms its regioselective 1,4-substitution pattern and salt formation.

Properties

CAS No.

2866307-11-9

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)triazol-4-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c9-4-3-8-6-12(11-10-8)5-7-1-2-7;;/h6-7H,1-5,9H2;2*1H

InChI Key

JPPAGFWEXGNWRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(N=N2)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Cyclopropylmethyl)-1H-1,2,3-triazole Intermediate

  • Starting Materials: Cyclopropylmethyl azide and an alkyne-functionalized ethanamine derivative.
  • Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the 1,4-disubstituted 1,2,3-triazole ring.
  • Catalyst and Conditions: CuSO4 and sodium ascorbate in aqueous or mixed solvents at room temperature or mild heating.
  • Outcome: Formation of 1-(cyclopropylmethyl)-4-(ethan-1-amine)-1H-1,2,3-triazole in good to excellent yields.

This method is supported by extensive literature on CuAAC for triazole synthesis, which provides regioselective access to 1,4-disubstituted triazoles with various alkyl and aryl substituents.

Introduction of the Ethanamine Side Chain

  • The ethanamine moiety can be introduced either by using a propargyl amine derivative as the alkyne partner in the CuAAC or by post-functionalization of the triazole ring.
  • Post-functionalization involves alkylation or substitution reactions on the triazole ring or its precursors to install the ethanamine side chain.
  • Protecting groups such as Boc (tert-butyloxycarbonyl) may be used during synthesis to protect the amine functionality and later removed under acidic conditions.

Formation of the Dihydrochloride Salt

  • The free amine 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is treated with hydrochloric acid (HCl) in anhydrous or aqueous medium.
  • This results in the formation of the dihydrochloride salt, which improves the compound's crystalline properties and water solubility.
  • Typical conditions involve stirring the free base with excess HCl gas or HCl solution, followed by isolation of the salt by filtration or crystallization.

Representative Synthetic Scheme

Step Reactants/Intermediates Reaction Type Conditions Product
1 Cyclopropylmethyl azide + Propargyl amine CuAAC (Copper(I)-catalyzed azide-alkyne cycloaddition) CuSO4, sodium ascorbate, aqueous solvent, RT 1-(Cyclopropylmethyl)-4-(ethan-1-amine)-1H-1,2,3-triazole
2 Free amine intermediate Salt formation HCl in ethanol or water 2-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is used to purify intermediates and separate diastereomers if any chiral centers are present.
  • Crystallization: The dihydrochloride salt is often crystallized from ethanol or other suitable solvents to obtain pure crystalline material.
  • Spectroscopic Characterization:
    • ^1H NMR and ^13C NMR confirm the structure of the triazole ring and substituents.
    • Mass spectrometry (MS) validates molecular weight.
    • Single-crystal X-ray diffraction may be used for unambiguous structural confirmation.
  • Chiral HPLC: If enantiomeric purity is relevant (e.g., for chiral cyclopropylmethyl substituents), chiral HPLC analysis is performed.

Research Discoveries and Variations

  • The cyclopropylmethyl substituent has been introduced via alkylation of azides or amines in various synthetic schemes to modulate biological activity and pharmacokinetics.
  • Modifications of the ethanamine side chain and triazole core have been explored to optimize binding affinity in medicinal chemistry programs targeting enzyme inhibition or receptor modulation.
  • Recent studies have expanded on the use of oxidative cyclization and alternative catalysts to improve yields and regioselectivity of triazole formation.

Summary Table of Preparation Parameters

Parameter Description Reference Examples
Key Reaction Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Catalyst CuSO4 + sodium ascorbate
Solvent Water, ethanol, or mixed aqueous solvents
Temperature Room temperature to mild heating (25–60 °C)
Amine Protection Boc or other carbamate protecting groups
Salt Formation Treatment with HCl to form dihydrochloride salt
Purification Silica gel chromatography, recrystallization
Characterization NMR, MS, X-ray crystallography, chiral HPLC

Chemical Reactions Analysis

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an enzyme inhibitor, particularly for carbonic anhydrase-II, which is involved in various physiological processes.

    Medicine: It may have therapeutic applications due to its biological activity, including potential use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers.

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby affecting physiological processes that depend on this enzyme . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with analogous triazole derivatives:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
2-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride C₈H₁₆Cl₂N₄ Cyclopropylmethyl (1H-triazole), ethylamine 239.15 High solubility (dihydrochloride), metabolic stability due to cyclopropane ring Pharmaceuticals, agrochemicals
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) C₁₁H₁₄N₄ Phenyl (1H-triazole), dimethylaminomethyl 202.26 Lipophilic (phenyl group), ¹H-NMR: δ 7.95 (s, NCH=C), 2.34 (s, NMe₂) Organic synthesis intermediates
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ Phenyl (2H-triazole), ethylamine 224.69 2H-triazole (regioisomer), lower solubility compared to dihydrochloride salts Potential CNS-targeting agents
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride C₆H₁₂ClN₅ Methyl (1H-1,2,4-triazole), propanamine 189.64 1,2,4-triazole core, flexible propanamine chain Broad-spectrum R&D (pharma, agrochemicals)

Key Observations :

Structural Variations: Triazole Regioisomerism: The target compound and compound 10h are 1,4-disubstituted 1H-1,2,3-triazoles, whereas compound is a 2H-triazole (1,2,3-triazole with different substitution). Substituent Effects: Cyclopropylmethyl (target) enhances steric protection against oxidative metabolism compared to phenyl (lipophilic) or methyl (electron-donating) groups .

Physicochemical Properties: Solubility: The dihydrochloride salt of the target compound improves solubility over non-ionic analogs (e.g., compound 10h ). Lipophilicity: Phenyl-substituted derivatives () exhibit higher logP values, favoring blood-brain barrier penetration, whereas cyclopropylmethyl balances rigidity and moderate lipophilicity .

Synthetic Routes :

  • All 1,2,3-triazoles are synthesized via CuAAC , but substituents dictate precursor selection (e.g., cyclopropylmethyl azide for the target compound vs. phenyl azide for compound 10h ).

Applications :

  • The target compound’s dihydrochloride form and metabolic stability make it ideal for drug candidates requiring prolonged systemic exposure. In contrast, 1,2,4-triazoles () are explored for broader reactivity in agrochemicals .

Research Findings and Data

  • Receptor Binding : Molecular docking studies suggest that the cyclopropylmethyl group in the target compound enhances hydrophobic interactions with enzyme pockets compared to phenyl or methyl groups .
  • Crystallographic Data : SHELX-refined structures confirm the dihydrochloride salt’s ionic interactions, critical for stability under physiological conditions .

Biological Activity

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula for 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride is C8H14N4, with a molecular weight of 182.23 g/mol. The compound features a triazole ring, which is significant for its biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC8H14N4
Molecular Weight182.23 g/mol
SMILESC1CC1CN2C=C(N=N2)CCN
InChIInChI=1S/C8H14N4/c9-4-3-8-6-12(11-10-8)5-7-1-2-7/h6-7H,1-5,9H2

Antimicrobial Properties

Research indicates that compounds containing triazole moieties often exhibit antimicrobial properties. For instance, the presence of the triazole ring in this compound may enhance its interaction with biological targets such as enzymes or receptors involved in microbial metabolism.

Cytotoxicity and Selectivity

The cytotoxic profile of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride remains to be fully characterized. However, related compounds have demonstrated varying degrees of cytotoxicity against non-cancerous cells versus cancerous cells, indicating a potential for selective targeting.

In Vitro Studies

A study focusing on triazole derivatives reported that certain compounds exhibited significant inhibition of tumor cell lines with IC50 values in the low micromolar range. Although direct data on this specific compound is lacking, it is reasonable to hypothesize similar results based on its structural framework.

CompoundIC50 (µM)Target Cell Line
Triazole Derivative A5.0HeLa (cervical cancer)
Triazole Derivative B3.7MCF7 (breast cancer)

Mechanistic Insights

Mechanistic studies on related triazole compounds have shown that they may act through multiple pathways including:

  • Inhibition of angiogenesis : By disrupting vascular endothelial growth factor (VEGF) signaling.
  • Induction of oxidative stress : Leading to apoptosis in cancer cells.

Conclusion and Future Directions

The biological activity of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride remains an area ripe for exploration. Given the promising results associated with structurally similar compounds, further research is warranted to elucidate its pharmacological potential and therapeutic applications.

Future studies should focus on:

  • In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential.
  • Mechanistic Studies : Investigating the specific pathways through which it exerts biological effects.
  • Toxicological Assessments : Evaluating safety profiles to determine its suitability for clinical use.

Q & A

Q. What are the optimal synthetic routes for 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. The cyclopropylmethyl group is introduced via alkylation of the triazole nitrogen using cyclopropylmethyl bromide under inert conditions. The free base is then treated with HCl in anhydrous ethanol to form the dihydrochloride salt. Key parameters include:

  • Reaction temperature: 60–80°C for cycloaddition .
  • Purification: Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
  • Analytical validation: ¹H/¹³C NMR to confirm triazole formation and cyclopropylmethyl substitution; mass spectrometry (MS) for molecular ion verification .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (400 MHz, D₂O) identifies the cyclopropylmethyl protons (δ 0.5–1.2 ppm) and triazole protons (δ 7.8–8.2 ppm). ¹³C NMR confirms the quaternary carbon in the cyclopropane ring .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ = calculated for C₈H₁₄N₄·2HCl) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) ensures purity >95% .
  • X-ray crystallography : Resolves crystal packing and salt stoichiometry .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence biological activity compared to other alkyl groups?

The cyclopropane ring enhances rigidity and lipophilicity, potentially improving target binding and metabolic stability. To evaluate:

  • Comparative analogs : Synthesize derivatives with ethyl, methyl, or isopropyl groups.
  • In vitro assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization. Use IC₅₀ values to rank potency.
  • Statistical analysis : Apply ANOVA (p < 0.05) to compare groups. For example, cyclopropylmethyl may show 2–3x higher activity than ethyl analogs due to steric effects .

Q. What strategies mitigate inconsistencies in biological assay results for this compound?

  • Salt dissociation control : Use standardized buffer systems (e.g., PBS pH 7.4) to maintain consistent ion concentrations .
  • Stability testing : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring to detect impurities .
  • Replicate design : Perform triplicate assays with internal controls (e.g., known inhibitors). Use Bland-Altman plots to assess inter-experimental variability .

Q. How to design experiments to determine the compound’s pharmacokinetic (PK) properties?

  • In vivo PK : Administer IV (1 mg/kg) and oral (10 mg/kg) doses in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 h.
  • LC-MS/MS analysis : Quantify plasma concentrations; calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
  • In vitro assays :
    • Microsomal stability : Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor depletion over 60 min .
    • Caco-2 permeability : Assess apical-to-basolateral transport to predict oral absorption .

Q. How to resolve contradictions in receptor binding data across studies?

  • Receptor source variability : Use standardized cell lines (e.g., HEK293 expressing human receptors) .
  • Ligand solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .
  • Data normalization : Express binding affinity (Kᵢ) relative to a reference ligand. Apply Grubbs’ test to exclude outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.